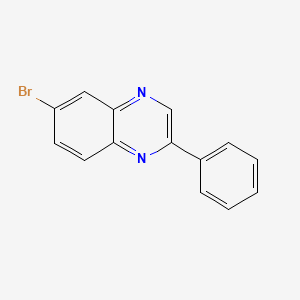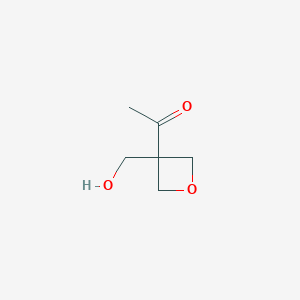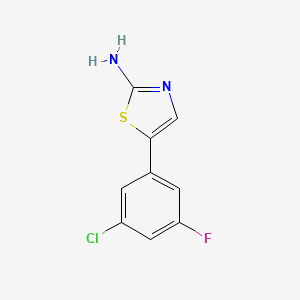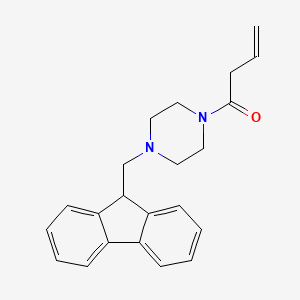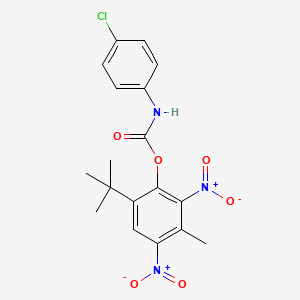
6-Tert-butyl-3-methyl-2,4-dinitrophenyl (4-chlorophenyl)carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3-methyl-2,4-dinitro-6-tert-butyl-phenyl) N-(4-chlorophenyl)carbamate is a complex organic compound with a unique structure that includes both nitro and carbamate functional groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (3-methyl-2,4-dinitro-6-tert-butyl-phenyl) N-(4-chlorophenyl)carbamate typically involves multiple steps. The starting material, 3-methyl-2,4-dinitro-6-tert-butyl-phenol, is first prepared through nitration of 3-methyl-6-tert-butylphenol using nitric acid and acetic acid . This intermediate is then reacted with 4-chlorophenyl isocyanate under controlled conditions to form the final carbamate product .
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale nitration and carbamation processes, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for precise control of reaction conditions is essential to minimize by-products and maximize efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
(3-methyl-2,4-dinitro-6-tert-butyl-phenyl) N-(4-chlorophenyl)carbamate can undergo various chemical reactions, including:
Oxidation: The nitro groups can be further oxidized under strong oxidizing conditions.
Reduction: The nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The aromatic ring can undergo electrophilic substitution reactions due to the presence of electron-withdrawing nitro groups.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with a palladium or platinum catalyst.
Substitution: Electrophiles such as halogens or sulfonic acids under acidic conditions.
Major Products
Oxidation: Formation of dinitro derivatives with additional oxygen-containing functional groups.
Reduction: Formation of diamino derivatives.
Substitution: Formation of halogenated or sulfonated derivatives.
Wissenschaftliche Forschungsanwendungen
(3-methyl-2,4-dinitro-6-tert-butyl-phenyl) N-(4-chlorophenyl)carbamate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique structure and reactivity.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of (3-methyl-2,4-dinitro-6-tert-butyl-phenyl) N-(4-chlorophenyl)carbamate involves its interaction with molecular targets such as enzymes or receptors. The nitro groups can participate in redox reactions, while the carbamate group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. The exact pathways and targets depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-tert-Butyl-4,6-dinitro-m-cresol
- 6-tert-butyl-3-methyl-2,4-dinitrophenol
- 6-(1,1-dimethylethyl)-3-methyl-2,4-dinitrophenol
Uniqueness
(3-methyl-2,4-dinitro-6-tert-butyl-phenyl) N-(4-chlorophenyl)carbamate is unique due to the presence of both nitro and carbamate functional groups, which confer distinct chemical reactivity and biological activity. Its structure allows for diverse applications and interactions that are not possible with simpler compounds.
Eigenschaften
CAS-Nummer |
39030-65-4 |
|---|---|
Molekularformel |
C18H18ClN3O6 |
Molekulargewicht |
407.8 g/mol |
IUPAC-Name |
(6-tert-butyl-3-methyl-2,4-dinitrophenyl) N-(4-chlorophenyl)carbamate |
InChI |
InChI=1S/C18H18ClN3O6/c1-10-14(21(24)25)9-13(18(2,3)4)16(15(10)22(26)27)28-17(23)20-12-7-5-11(19)6-8-12/h5-9H,1-4H3,(H,20,23) |
InChI-Schlüssel |
JOXGSEZGZMOQCI-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=C(C(=C1[N+](=O)[O-])OC(=O)NC2=CC=C(C=C2)Cl)C(C)(C)C)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-((1R,4R)-2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid](/img/structure/B14024020.png)

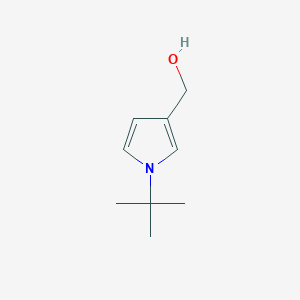

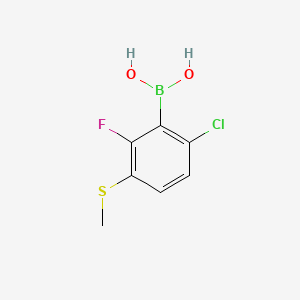
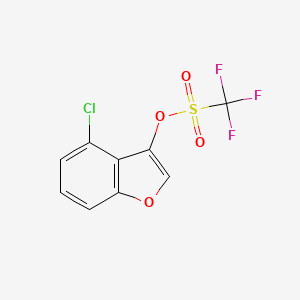
![2-(2-Chloro-7-methylimidazo[1,5-B]pyridazin-5-YL)acetic acid](/img/structure/B14024049.png)

